molecular formula C28H31BrN2O2 B7909191 DarifenacinHydrobromid

DarifenacinHydrobromid

Katalognummer B7909191
Molekulargewicht: 507.5 g/mol
InChI-Schlüssel: UQAVIASOPREUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DarifenacinHydrobromid is a useful research compound. Its molecular formula is C28H31BrN2O2 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality DarifenacinHydrobromid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DarifenacinHydrobromid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Interactions :

    • Darifenacin Hydrobromide has a short terminal elimination half-life, increased with a prolonged-release formulation. It is well absorbed from the gastrointestinal tract, with steady-state achieved after 6 days of once-daily administration. Darifenacin is subject to extensive hepatic metabolism and has several drug-drug interactions (Skerjanec, 2006).
  • Nanostructured Lipid Carrier for Enhanced Bioavailability :

    • The development of Darifenacin Hydrobromide loaded nanostructured lipid carriers (NLCs) shows potential in enhancing bioavailability compared to conventional dosage forms. This formulation allows for controlled release up to 12 hours (Allah & Hussein, 2018).
  • Manufacturing Process Development :

    • An efficient commercial manufacturing process for Darifenacin Hydrobromide has been developed, demonstrating the feasibility of large-scale production (Pramanik et al., 2012).
  • Extended Release Matrix Tablets :

    • The development of extended-release matrix tablets for Darifenacin Hydrobromide aims to extend the duration of action up to 24 hours, improving patient convenience and compliance (Brahma, 2017).
  • Transdermal Gel Development :

    • The development of a nanocarrier-based Darifenacin Hydrobromide gel offers an alternative route of drug delivery. This non-invasive microemulsion gel could increase bioavailability and reduce dosage (Patel et al., 2023).
  • Buccal Films for Enhanced Compliance :

    • Formulating Darifenacin Hydrobromide as fast-dissolving buccal films could enhance patient compliance due to improved disintegration and dissolution rates (Abbas et al., 2019).
  • Potential in Cancer Treatment :

    • Darifenacin, by blocking cholinergic signaling via Muscarinic Acetylcholine Receptor 3, shows potential in inhibiting tumor growth in human colorectal adenocarcinoma, suggesting its applicability beyond bladder disorders (Hering et al., 2021).

Eigenschaften

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DarifenacinHydrobromid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DarifenacinHydrobromid
Reactant of Route 2
Reactant of Route 2
DarifenacinHydrobromid
Reactant of Route 3
Reactant of Route 3
DarifenacinHydrobromid
Reactant of Route 4
Reactant of Route 4
DarifenacinHydrobromid
Reactant of Route 5
DarifenacinHydrobromid
Reactant of Route 6
DarifenacinHydrobromid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.